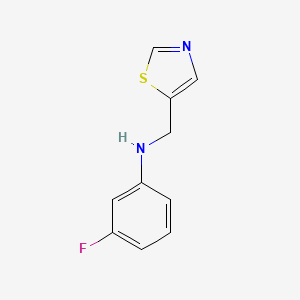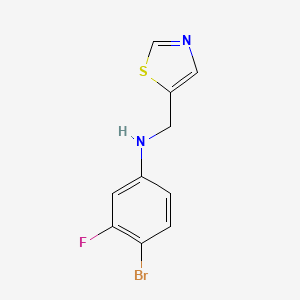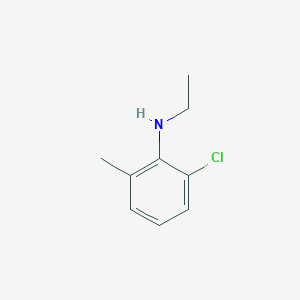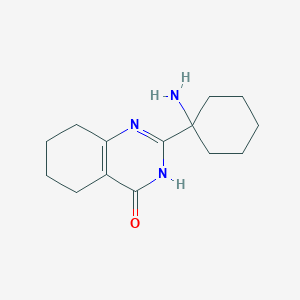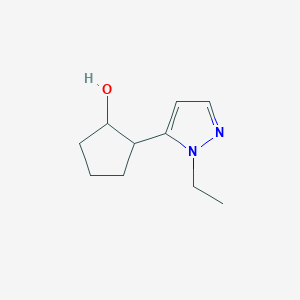
2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol is an organic compound with the molecular formula C10H16N2O It features a cyclopentane ring substituted with a hydroxyl group and a pyrazole ring, which is further substituted with an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-1H-pyrazole with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentanone.
Reduction: Formation of 2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group and pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may also modulate specific signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-5-yl)cyclopentan-1-ol
- 2-(1-Propyl-1H-pyrazol-5-yl)cyclopentan-1-ol
- 2-(1-Butyl-1H-pyrazol-5-yl)cyclopentan-1-ol
Uniqueness
2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
2-(2-ethylpyrazol-3-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-2-12-9(6-7-11-12)8-4-3-5-10(8)13/h6-8,10,13H,2-5H2,1H3 |
Clé InChI |
CZMVOXQZPVXGGA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC=N1)C2CCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


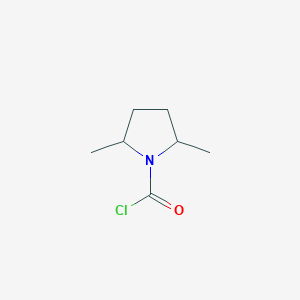
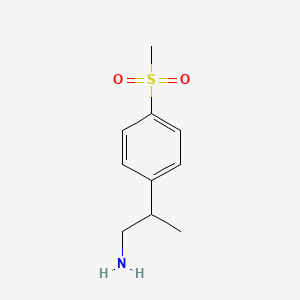
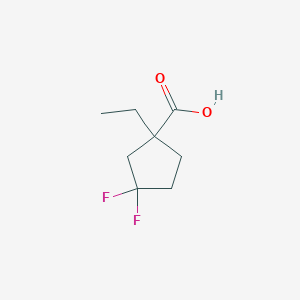
![[1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B15271324.png)
amine](/img/structure/B15271337.png)
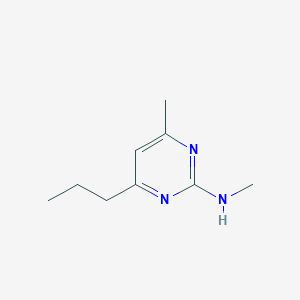
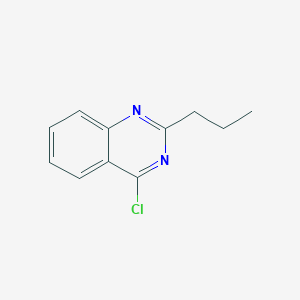
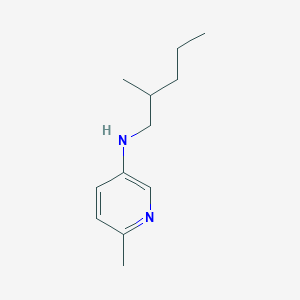
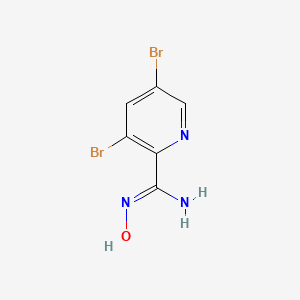
amine](/img/structure/B15271360.png)
